![molecular formula C18H12O8 B13935281 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- CAS No. 62681-87-2](/img/structure/B13935281.png)
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-
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Overview
Description
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- is a complex organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of naphthoquinone derivatives with suitable dienophiles under controlled conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and is carried out in the presence of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acetic anhydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological and industrial applications .
Scientific Research Applications
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential cytotoxic and antiviral activities.
Medicine: Investigated for its potential as an antitumor agent and inhibitor of human keratinocyte hyperproliferation.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthoquinone core but differs in the fused ring structure.
Naphtho[2,3-b]pyran-4-one: Lacks the acetyloxy and methyl groups present in 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-.
Naphtho[2,3-b]pyran-4,6-dione: Similar structure but without the additional functional groups.
Uniqueness
The presence of acetyloxy groups enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- , also known as 5,8-bis(acetyloxy)-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione , is a derivative of naphthoquinone with significant biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C16H12O6 |
Molecular Weight | 300.263 g/mol |
CAS Number | 19206-58-7 |
Structure | Structure |
The compound features a naphthoquinone structure characterized by the presence of two acetoxy groups at positions 5 and 8 and a methyl group at position 2.
Antimicrobial Activity
Research indicates that compounds similar to 4H-Naphtho[2,3-b]pyran-4,6,9-trione exhibit notable antimicrobial properties. For instance, 5,8-dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione has been studied for its ability to inhibit various bacterial strains. The presence of hydroxyl and acetoxy groups enhances its reactivity and interaction with microbial cells.
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals. Studies have shown that similar naphthoquinones can protect against oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Potential
Numerous studies have investigated the anticancer properties of naphthoquinone derivatives. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as p53 and NF-kB. A study demonstrated that naphthoquinones can enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
- In vitro Studies : In cell line assays (e.g., MCF-7 breast cancer cells), derivatives showed cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compounds were observed to promote apoptosis via mitochondrial pathways.
Case Studies
-
Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard treatments.
- Mechanism : Induction of apoptosis through caspase activation and ROS generation was confirmed through flow cytometry and Western blot analysis.
-
Antimicrobial Evaluation :
- Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.
Research Findings Summary
The biological activities of 4H-Naphtho[2,3-b]pyran-4,6,9-trione can be summarized as follows:
Properties
CAS No. |
62681-87-2 |
---|---|
Molecular Formula |
C18H12O8 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(5-acetyloxy-2-methyl-4,6,9-trioxobenzo[g]chromen-8-yl) acetate |
InChI |
InChI=1S/C18H12O8/c1-7-4-11(21)16-13(24-7)5-10-15(18(16)26-9(3)20)12(22)6-14(17(10)23)25-8(2)19/h4-6H,1-3H3 |
InChI Key |
ZYGUFEKZVKPFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2OC(=O)C)C(=O)C=C(C3=O)OC(=O)C |
Origin of Product |
United States |
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